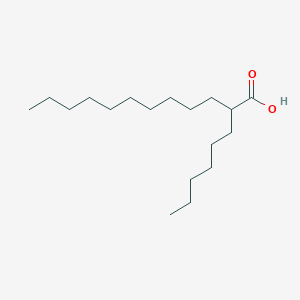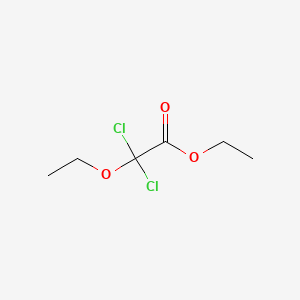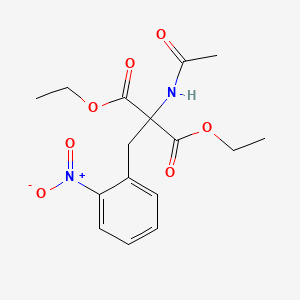
2-Hexyldodecanoic acid
Vue d'ensemble
Description
2-Hexyldodecanoic acid is a carboxylic acid with the molecular formula C16H32O2 and a molecular weight of 256.42 g/mol . It is also known by other names such as 2-n-Hexyldecanoic acid and Isopalmitic acid . This compound is characterized by its branched carbon chains, which contribute to its unique chemical properties .
Mécanisme D'action
Target of Action
As a carboxylic acid with branched carbon chains , it may interact with various enzymes and proteins within the body.
Mode of Action
It has been used as an amidating agent for the suppression of side-chain crystallization during the synthesis of amphiphilic macromolecules . This suggests that it may interact with its targets by forming amide bonds, which could alter the properties of the target molecules and affect their function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Hexyldodecanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its absorption, distribution, metabolism, and excretion, as well as its interaction with its targets .
Analyse Biochimique
Cellular Effects
Given its role in the synthesis of amphiphilic macromolecules, it could potentially influence cell function by affecting the structure and function of these macromolecules .
Molecular Mechanism
It’s known to act as an amidating agent in the synthesis of amphiphilic macromolecules , which suggests it may interact with biomolecules and potentially influence gene expression.
Metabolic Pathways
Given its role in the synthesis of amphiphilic macromolecules, it may interact with enzymes and cofactors involved in these processes .
Méthodes De Préparation
2-Hexyldodecanoic acid can be synthesized through various methods. One common synthetic route involves the amidation of carboxylic acids to suppress side-chain crystallization during the synthesis of amphiphilic macromolecules . Industrial production methods may involve the use of specific reagents and conditions to achieve high purity and yield .
Analyse Des Réactions Chimiques
2-Hexyldodecanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the carboxylic acid group into other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Applications De Recherche Scientifique
2-Hexyldodecanoic acid has a wide range of applications in scientific research:
Biology: The compound may be employed in studies involving carboxylic acids and their derivatives.
Medicine: Research may explore its potential therapeutic applications and interactions with biological systems.
Industry: It is used in the production of various chemical products and materials.
Comparaison Avec Des Composés Similaires
2-Hexyldodecanoic acid can be compared with other similar compounds, such as:
- 2-Octyldecanoic acid
- 2-Butyloctanoic acid
- 2-Hexadecenoic acid These compounds share similar structural features but differ in their specific chemical properties and applications . The uniqueness of this compound lies in its branched carbon chains and specific functional groups, which contribute to its distinct chemical behavior .
Propriétés
IUPAC Name |
2-hexyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-5-7-9-10-11-12-14-16-17(18(19)20)15-13-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWFVPGLYAWIAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303541 | |
| Record name | 2-hexyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69848-19-7 | |
| Record name | NSC159002 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159002 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hexyldodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B3056181.png)


![4,4'-[1,4-Phenylenebis(carbonylazanediyl)]bis(2-hydroxybenzoic acid)](/img/structure/B3056187.png)

![4-(Methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3056189.png)





